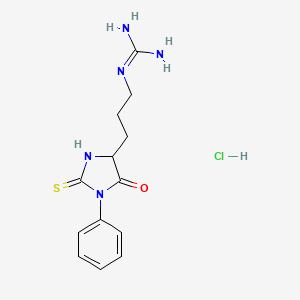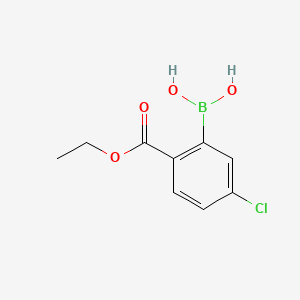
(4-异丁基苯基)三氟硼酸钾
描述
Potassium (4-isobutylphenyl)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C10H13BF3K and a molecular weight of 240.12 .
Molecular Structure Analysis
The molecular structure of Potassium (4-isobutylphenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 4-isobutylphenyl group, with a potassium ion balancing the charge .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium (4-isobutylphenyl)trifluoroborate has a melting point of 290-298°C . It is also noted for its stability in air and moisture .科学研究应用
区域选择性一锅法 Cu 催化的叠氮化物-炔烃环加成反应
研究人员通过区域选择性一锅法 Cu 催化的叠氮化物-炔烃环加成 (CuAAC) 反应,开发了一系列新型的 1,4-二取代的 1,2,3-三唑类含钾三氟硼酸盐。该方法可以使这些化合物以良好至极好的收率制备,展示了三氟硼酸钾在合成复杂有机结构中的多功能性。此外,这些化合物已用于铃木-宫浦交叉偶联反应,证明了它们在有机合成中的实用性 (Kim 等,2013)。
铃木交叉偶联反应
已经探索了三氟硼酸钾烯基的钯催化偶联反应,表明这些化合物很容易与芳基或烯基卤化物或三氟甲磺酸盐反应,以良好的效率生成产物。在这些反应中使用的三氟硼酸盐具有对空气和湿气稳定的特点,因此可以无限期地储存。这一特性使它们在合成有机化学中特别有价值 (Molander 和 Rivero,2002)。
氢化为 β-三氟甲基苯乙烯
已经描述了一种 Pd 催化氢化(3,3,3-三氟丙-1-炔-1-基)三氟硼酸钾的方法,该方法生成高纯度的乙烯基硼酸酯的 (Z)- 或 (E)- 异构体。这一反应突出了三氟硼酸钾在实现选择性氢化结果中的应用,从而生成有价值的 β-三氟甲基苯乙烯 (Ramachandran 和 Mitsuhashi,2015)。
改进的(三氟甲基)三氟硼酸钾合成
已经开发了一种改进的(三氟甲基)三氟硼酸钾合成路线,展示了有效且可扩展地生产这种试剂的潜力。该工艺涉及 Ruppert 试剂,并展示了一种合成三氟硼酸钾的可行程序,突出了它们在研究和工业应用中的重要性 (Molander 和 Hoag,2003)。
水性介质中的交叉偶联反应
已经证明了芳基三氟硼酸钾在水性条件下与芳基和杂芳基氯化物进行交叉偶联反应中的效用,为传统的有机溶剂提供了一种环保的替代方案。这一进步强调了三氟硼酸钾在促进更绿色的化学实践中的作用 (Alacid 等,2008)。
安全和危害
未来方向
作用机制
Target of Action
Potassium (4-isobutylphenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are the metal catalysts, which are typically copper, rhodium, nickel, or palladium . These metals play a crucial role in facilitating the cross-coupling reactions.
Mode of Action
The compound interacts with its metal targets by donating an electron to the metal catalyst, thereby forming a bond. This bond formation enables the cross-coupling reaction to occur, leading to the synthesis of new organic compounds .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of various organic molecules through cross-coupling reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
The primary result of the action of Potassium (4-isobutylphenyl)trifluoroborate is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide variety of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties.
生化分析
Biochemical Properties
Potassium (4-isobutylphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The nature of these interactions involves the formation of stable bonds with the target biomolecules, facilitating various biochemical processes.
Cellular Effects
Potassium (4-isobutylphenyl)trifluoroborate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of Potassium (4-isobutylphenyl)trifluoroborate involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (4-isobutylphenyl)trifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of Potassium (4-isobutylphenyl)trifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Understanding the dosage thresholds is crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
Potassium (4-isobutylphenyl)trifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulating enzyme activity and influencing the production and utilization of key metabolites. These interactions are essential for maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of Potassium (4-isobutylphenyl)trifluoroborate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
Potassium (4-isobutylphenyl)trifluoroborate exhibits specific subcellular localization patterns that affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDRBMWAZHXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660118 | |
| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850623-66-4 | |
| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



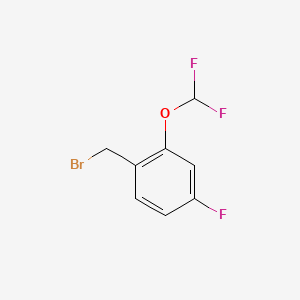
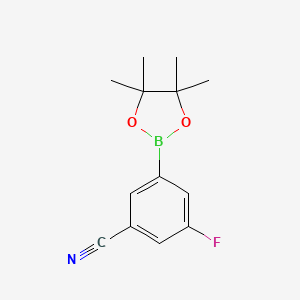

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)


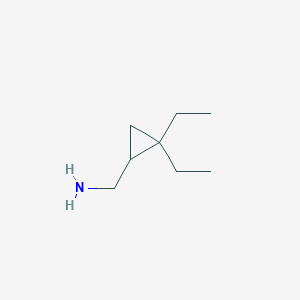
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
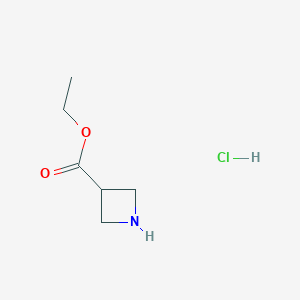

![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
